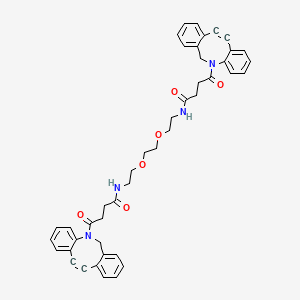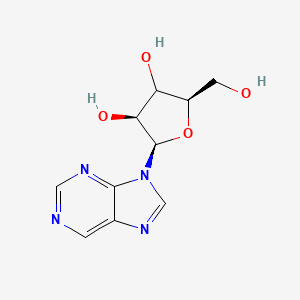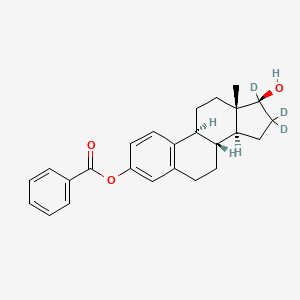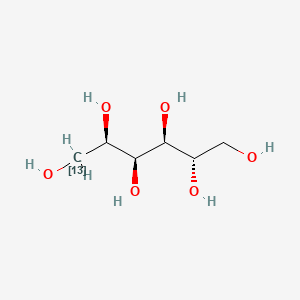![molecular formula C43H58F2N3O10P B12403268 [[[4-[(E)-4-[[(2S)-1-[(2S)-2-(3,4-dihydro-1H-isoquinoline-2-carbonyl)pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-4-oxobut-2-en-2-yl]phenyl]-difluoromethyl]-(2,2-dimethylpropanoyloxymethoxy)phosphoryl]oxymethyl 2,2-dimethylpropanoate](/img/structure/B12403268.png)
[[[4-[(E)-4-[[(2S)-1-[(2S)-2-(3,4-dihydro-1H-isoquinoline-2-carbonyl)pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-4-oxobut-2-en-2-yl]phenyl]-difluoromethyl]-(2,2-dimethylpropanoyloxymethoxy)phosphoryl]oxymethyl 2,2-dimethylpropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound [[[4-[(E)-4-[[(2S)-1-[(2S)-2-(3,4-dihydro-1H-isoquinoline-2-carbonyl)pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-4-oxobut-2-en-2-yl]phenyl]-difluoromethyl]-(2,2-dimethylpropanoyloxymethoxy)phosphoryl]oxymethyl 2,2-dimethylpropanoate is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features multiple functional groups, including isoquinoline, pyrrolidine, and phosphoryl groups, which contribute to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the isoquinoline and pyrrolidine rings, followed by the introduction of the difluoromethyl and phosphoryl groups. Typical reaction conditions may include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired chemical transformations.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to maximize yield and minimize costs. This may involve the use of large-scale reactors, continuous flow processes, and advanced purification techniques to obtain the compound in high purity.
化学反応の分析
Types of Reactions
The compound may undergo various chemical reactions, including:
Oxidation: Conversion of specific functional groups to their oxidized forms.
Reduction: Reduction of certain groups to their reduced states.
Substitution: Replacement of specific atoms or groups with other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions would vary depending on the specific transformation desired.
Major Products Formed
The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions. For example, oxidation of the isoquinoline ring may yield a quinoline derivative, while substitution reactions may introduce new functional groups into the molecule.
科学的研究の応用
The compound may have various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes and interactions.
Medicine: As a potential drug candidate for treating specific diseases.
Industry: As a precursor for the production of advanced materials or chemicals.
作用機序
The mechanism by which the compound exerts its effects would depend on its specific molecular targets and pathways. For example, it may interact with enzymes or receptors in biological systems, modulating their activity and leading to specific physiological responses.
類似化合物との比較
Similar Compounds
Similar compounds may include other molecules with isoquinoline, pyrrolidine, and phosphoryl groups. Examples include:
- Isoquinoline derivatives
- Pyrrolidine-based compounds
- Phosphoryl-containing molecules
Uniqueness
The uniqueness of the compound lies in its specific combination of functional groups and their spatial arrangement, which may confer unique chemical and biological properties not found in other similar compounds.
特性
分子式 |
C43H58F2N3O10P |
|---|---|
分子量 |
845.9 g/mol |
IUPAC名 |
[[[4-[(E)-4-[[(2S)-1-[(2S)-2-(3,4-dihydro-1H-isoquinoline-2-carbonyl)pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-4-oxobut-2-en-2-yl]phenyl]-difluoromethyl]-(2,2-dimethylpropanoyloxymethoxy)phosphoryl]oxymethyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C43H58F2N3O10P/c1-28(29-17-19-32(20-18-29)43(44,45)59(54,57-26-55-38(52)41(5,6)7)58-27-56-39(53)42(8,9)10)24-34(49)46-35(40(2,3)4)37(51)48-22-13-16-33(48)36(50)47-23-21-30-14-11-12-15-31(30)25-47/h11-12,14-15,17-20,24,33,35H,13,16,21-23,25-27H2,1-10H3,(H,46,49)/b28-24+/t33-,35+/m0/s1 |
InChIキー |
RWUNEWNLTKQICG-KDRQYZKKSA-N |
異性体SMILES |
C/C(=C\C(=O)N[C@H](C(=O)N1CCC[C@H]1C(=O)N2CCC3=CC=CC=C3C2)C(C)(C)C)/C4=CC=C(C=C4)C(F)(F)P(=O)(OCOC(=O)C(C)(C)C)OCOC(=O)C(C)(C)C |
正規SMILES |
CC(=CC(=O)NC(C(=O)N1CCCC1C(=O)N2CCC3=CC=CC=C3C2)C(C)(C)C)C4=CC=C(C=C4)C(F)(F)P(=O)(OCOC(=O)C(C)(C)C)OCOC(=O)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


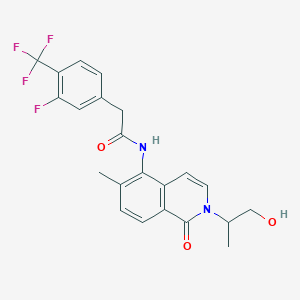

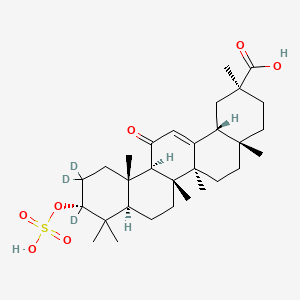

![(2R,3S,5R)-2-(6-aminopurin-9-yl)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolane-3,4-diol](/img/structure/B12403207.png)


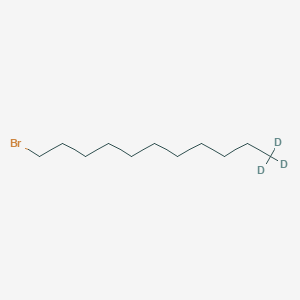
![4-amino-1-[(2R,4R,5S)-3-hydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]pyrimidin-2-one](/img/structure/B12403231.png)
